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AEG-41174 Technical Overview

AEG-41174 is a novel, non-adenosine triphosphate (ATP) competitive, small molecule tyrosine kinase

inhibitor [1] [2]. Its primary known mechanism of action is the inhibition of key kinases implicated in

hematological malignancies, most notably Janus kinase 2 (JAK2) and Bcr-Abl [1] [2]. Its non-ATP

competitive nature is a key differentiator, as it allows the compound to bind to the target kinases differently

than traditional ATP-competitive inhibitors, potentially overcoming resistance mechanisms that can develop

against drugs like imatinib and nilotinib [1]. Preclinical evidence suggests that by inhibiting these kinases,

AEG-41174 prevents their phosphorylation activity, which is crucial for signaling pathways that promote

cell division and survival in cancer cells, leading to decreased proliferation and increased apoptosis

(programmed cell death) in malignant cells [1].

The compound was developed by Aegera Therapeutics and had reached a Phase 1 clinical trial for the

treatment of blood cancers, though no results or updates from this trial are available in the search results [2].

Molecular and Chemical Profile

The table below summarizes the core chemical and physical properties of AEG-41174 as identified in the

search results.
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Property Description

Molecular Formula C₁₈H₁₈N₄O [1]

Molecular Weight 306.36 g/mol [1]

Elemental
Composition

Carbon (C): 70.6%, Hydrogen (H): 5.9%, Nitrogen (N): 18.3%, Oxygen (O):
5.2% [1]

IUPAC Name Not specified in available data [1]

Solubility Soluble in DMSO; not soluble in water [1]

Storage Conditions Dry, dark and at 0 - 4 °C for short term or -20 °C for long term [1]

Purity >98% (for research-grade material) [1]

Target Kinase Profile and Comparator Analysis

AEG-41174's profile can be contrasted with other kinase inhibitors used in oncology. Its non-ATP

competitive mechanism is its most distinctive feature.

Compound
Name

Primary Target
Kinase(s)

Mechanism of
Inhibition

Reported Clinical Status (as of
search data)

AEG-41174 JAK2, Bcr-Abl Non-ATP competitive

inhibitor

Phase 1 clinical trials [1] [2]

Imatinib Bcr-Abl ATP competitive

inhibitor

Approved for CML [1]

Ruxolitinib JAK1 & JAK2 ATP competitive

inhibitor

Approved for myelofibrosis [1]

Nilotinib Bcr-Abl ATP competitive

inhibitor

Approved for CML [1]
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Proposed Experimental Workflow for Mechanistic
Study

While detailed, specific protocols for AEG-41174 were not found, the following workflow synthesizes

standard methodologies that research groups would employ to validate its mechanism of action, based on the

information available.

In Vitro Profiling

Biochemical Kinase Assay

In Vivo Validation

Cell Viability Assay (MTT/XTT)

Confirm Target
Engagement

Apoptosis Assay (Caspase/Annexin V)

Assess Phenotypic
Outcome

Xenograft Mouse Model

Clinical Evaluation

Tumor Biomarker Analysis (IHC/Western)

Evaluate Efficacy &
Mechanism in vivo

Phase 1 Trial: Safety & Dosage

Click to download full resolution via product page

Proposed workflow for characterizing AEG-41174 from in vitro to clinical stages.

Stage 1: In Vitro Profiling

This initial stage aims to confirm the direct interaction of AEG-41174 with its intended targets and the

resulting cellular effects.
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Biochemical Kinase Assay: The core experiment to confirm direct inhibition. A protocol would

involve incubating purified JAK2 or Bcr-Abl kinase domains with AEG-41174 across a concentration
gradient (e.g., 1 nM - 10 µM) in the presence of ATP and a substrate. Phosphorylation of the

substrate would be measured using techniques like ELISA or a homogenous time-resolved
fluorescence (HTRF) assay. The dose-response data would be used to calculate the half-maximal

inhibitory concentration (IC₅₀) [1].
Cell Viability and Proliferation Assays: To determine the functional consequence of kinase

inhibition in a cellular context. Cell lines dependent on JAK2 signaling (e.g., HEL) or expressing Bcr-
Abl (e.g., K562) would be treated with AEG-41174. Viability would be measured after 72 hours using

colorimetric assays like MTT or XTT to generate a dose-response curve and calculate the GI₅₀
(concentration for 50% growth inhibition) [1].

Apoptosis Assays: To confirm that inhibition leads to programmed cell death. Treated and untreated
cancer cells would be analyzed using flow cytometry after staining with Annexin V and propidium

iodide (PI) or by measuring caspase-3/7 activation with a luminescent assay [1] [2].

Stage 2: In Vivo Validation

This stage tests the efficacy of the compound in a live animal model.

Xenograft Mouse Models: Immunocompromised mice would be implanted with human cancer cells
(e.g., from a leukemia line). Once tumors are established, mice would be randomized into groups

receiving AEG-41174 (via a route such as intraperitoneal injection) or a vehicle control. Tumor
volume and animal weight would be monitored regularly to assess efficacy and tolerability [1].

Analysis of Tumor Tissue: At the endpoint, tumors would be harvested and analyzed. Western
blotting or immunohistochemistry (IHC) would be performed on tumor lysates to measure the levels of

phosphorylated JAK2 and Bcr-Abl, as well as markers of apoptosis, to verify that the mechanism of
action observed in vitro translates in vivo [1].

Research Context and Future Directions

It is important to interpret the available data with the understanding that research on AEG-41174 appears to

be from over a decade ago, with no recent updates located [2]. The field of kinase inhibitor development has

advanced significantly since this compound was in Phase 1. The "AEG" prefix is also used for a distinct

protein, AEG-1 (Astrocyte Elevated Gene-1), which is an oncogene involved in multiple signaling pathways

and tumor progression [3]. While AEG-41174 was named by Aegera Therapeutics, its relationship to the

AEG-1 protein pathway is not explicitly defined in the available data.
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Conclusion and Research Implications

In summary, AEG-41174 represents an early-stage, investigational kinase inhibitor with a theoretically

advantageous non-ATP competitive mechanism. The available data is sufficient to outline its core

molecular properties and proposed mechanism but is incomplete regarding detailed experimental outcomes

and clinical progress.

To advance your research, I would recommend:

Searching Clinical Trial Registries: Look for "AEG41174" or "AEG 41174" on platforms like
ClinicalTrials.gov to find any archived records of the Phase 1 trial.

Investigating Follow-on Compounds: The developer, Aegera Therapeutics, had other compounds
in its pipeline (e.g., AEG40826). Research into these may provide clues about the overall direction of

their kinase inhibitor program.
Exploring Patent Literature: Searching for patents filed by Aegera Therapeutics may yield more

detailed synthetic routes and experimental data not found in journal publications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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